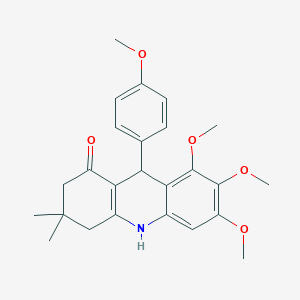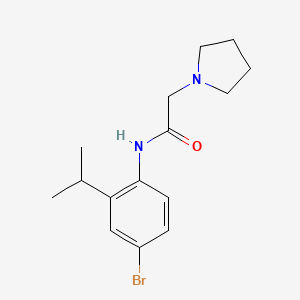![molecular formula C22H27N3O B4745311 1-phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4745311.png)
1-phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine
Descripción general
Descripción
1-Phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine, commonly known as P4, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
The exact mechanism of action of P4 is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors and as an antagonist at dopamine and norepinephrine receptors. This results in a complex modulation of neurotransmitter signaling, which can have both stimulatory and inhibitory effects on neuronal activity.
Biochemical and Physiological Effects:
P4 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of several ion channels, including voltage-gated calcium channels and G protein-coupled inwardly rectifying potassium channels. These effects can have a range of physiological consequences, including changes in mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P4 has several advantages for use in lab experiments. It has a high affinity for several neurotransmitter receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. It also has a relatively low toxicity, making it safe for use in animal studies. However, P4 has several limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a complex mechanism of action, which can make it difficult to interpret its effects on neuronal activity.
Direcciones Futuras
There are several future directions for research on P4. One area of interest is the development of more selective P4 analogs that can target specific neurotransmitter receptors. Another area of interest is the use of P4 in the treatment of neurological and psychiatric disorders, such as depression and anxiety. Finally, there is a need for more research on the long-term effects of P4 on neuronal activity, particularly in the context of chronic drug exposure.
Aplicaciones Científicas De Investigación
P4 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have an affinity for several neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
(4-phenylpiperazin-1-yl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-22(20-10-8-19(9-11-20)18-23-12-4-5-13-23)25-16-14-24(15-17-25)21-6-2-1-3-7-21/h1-3,6-11H,4-5,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAIATOVWHZKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4745240.png)
![ethyl 2-[cyclopropyl(3-nitrobenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B4745247.png)
![4-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)propyl]-1-piperazinecarbothioamide](/img/structure/B4745255.png)
![N,N-dibenzyl-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4745258.png)
![3-{[(4-iodophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B4745260.png)
![2-(4-chloro-5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4745269.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4745276.png)
![4-[({5-[(3-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4745278.png)
![methyl 5-methyl-2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4745283.png)
![1-(3-methoxybenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4745298.png)




